molecular formula C10H13ClFN B2827119 3-fluoro-1-phenylcyclobutan-1-amine hydrochloride CAS No. 2095396-18-0

3-fluoro-1-phenylcyclobutan-1-amine hydrochloride

Cat. No.: B2827119
CAS No.: 2095396-18-0
M. Wt: 201.67
InChI Key: HOOFVSUZKRQZKG-AWLKUTLJSA-N
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Description

3-Fluoro-1-phenylcyclobutan-1-amine hydrochloride is a fluorinated cyclobutane derivative with a phenyl group substituted at the 1-position and an amine functional group. Suppliers such as Antaeus Bio-technology Co., LTD and Selleck China list it as a research chemical, indicating its use in preclinical studies or synthetic applications .

Properties

IUPAC Name

3-fluoro-1-phenylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-6-10(12,7-9)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOFVSUZKRQZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095396-18-0
Record name rac-(1r,3r)-3-fluoro-1-phenylcyclobutan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-1-phenylcyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable dienes and dienophiles.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

    Formation of the Amine Group: The amine group is introduced through a reductive amination reaction using an appropriate amine precursor and a reducing agent like sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-1-phenylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

Modulation of Monoacylglycerol Lipase

One significant application of 3-fluoro-1-phenylcyclobutan-1-amine hydrochloride is its role as a modulator of monoacylglycerol lipase (MGL). MGL is an enzyme involved in the degradation of endocannabinoids, which are crucial for various physiological processes including pain sensation and appetite regulation. Research indicates that MGL inhibitors can have therapeutic effects in conditions such as:

  • Cancer : MGL modulation can influence tumor growth by altering lipid signaling pathways associated with cancer progression .
  • Pain Management : The blockade of MGL has been shown to reduce pain sensitivity and may offer new avenues for pain relief therapies without the side effects associated with traditional analgesics .

Treatment of Neurological Disorders

The compound has also been studied for its potential in treating neurological disorders. By modulating endocannabinoid levels through MGL inhibition, it may help alleviate symptoms associated with conditions like anxiety and depression. The modulation of endocannabinoids can enhance mood and reduce anxiety-related behaviors in preclinical models .

Anti-emetic Properties

Research has demonstrated that this compound exhibits anti-emetic properties. In animal models, it has been shown to reduce nausea and vomiting induced by chemotherapeutic agents, making it a candidate for supportive care in cancer therapy .

Case Study 1: Cancer Therapeutics

In a study published in the British Journal of Pharmacology, researchers investigated the effects of MGL inhibitors on cancer cell lines. The results indicated that treatment with compounds similar to this compound significantly reduced cell proliferation and induced apoptosis in malignant cells. This suggests a promising role for this compound in cancer treatment protocols .

Case Study 2: Pain Relief Mechanisms

A study conducted by Ramesh et al. explored the effects of MGL blockade on morphine withdrawal symptoms. The findings revealed that compounds like this compound could mitigate withdrawal symptoms, indicating potential applications in managing opioid dependence and addiction .

Mechanism of Action

The mechanism of action of 3-fluoro-1-phenylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of halogenated cyclobutane amines. Key analogs include:

1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride
  • Molecular Formula : C₁₀H₁₂BrFClN
  • Molecular Weight : 280.57 g/mol (calculated from )
  • Substituent : Bromine at the para position on the phenyl ring.
  • Applications : Likely used in medicinal chemistry for probing halogen bonding interactions due to the bromine atom’s size and polarizability .
3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride
  • Molecular Formula : C₁₁H₁₂F₃N·HCl
  • SMILES : C1C(CC1N)C2=CC(=CC=C2)C(F)(F)F
  • Substituent : Trifluoromethyl (-CF₃) group at the meta position.
  • Properties : The -CF₃ group enhances lipophilicity and metabolic stability, making it suitable for CNS-targeting drug candidates .
1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride
  • Molecular Formula : C₁₀H₁₁Cl₂N
  • Molecular Weight : 218.12 g/mol
  • Substituent : Chlorine at the meta position.
  • Research Use : Listed by GLPBIO as a tool compound for studying receptor binding affinities .
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine Hydrochloride
  • Molecular Formula : C₅H₇ClF₅N
  • Molecular Weight : 211.56 g/mol
  • Substituent : Two fluorines on the cyclobutane ring and a -CF₃ group.

Physicochemical and Functional Differences

Compound Halogen/Substituent Molecular Weight (g/mol) Key Functional Impact
3-Fluoro-1-phenylcyclobutan-1-amine HCl Fluorine (para) ~199.6 (estimated) Moderate lipophilicity, potential CNS activity
1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine HCl Bromine (para) 280.57 Enhanced halogen bonding, bulky substituent
3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine HCl -CF₃ (meta) 243.67 High metabolic stability, increased hydrophobicity
1-(3-Chlorophenyl)cyclobutan-1-amine HCl Chlorine (meta) 218.12 Balanced polarity for receptor interaction studies
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine HCl Dual fluorine + -CF₃ 211.56 Extreme electronegativity, potential fluorophore

Research and Commercial Relevance

  • Synthetic Accessibility : The fluorine atom in 3-fluoro-1-phenylcyclobutan-1-amine hydrochloride likely simplifies radiolabeling (e.g., for ¹⁸F PET tracers) compared to bromine or chlorine analogs .
  • Stability : Cyclobutane rings with fluorinated substituents (e.g., -CF₃ in ) exhibit enhanced thermal stability, critical for long-term storage .
  • Supplier Diversity : Over 13 suppliers, including U.S.-based CHEM-IS-TRY, Inc., highlight global demand for fluorinated cyclobutane amines in drug discovery .

Key Research Insights

  • Halogen Effects : Bromine and chlorine analogs () are preferred for studying steric effects in enzyme binding, while fluorine analogs () optimize pharmacokinetic profiles.
  • Fluorine Positioning : Meta-substituted fluorine (as in 3-fluoro-1-phenylcyclobutan-1-amine HCl) may reduce metabolic degradation compared to ortho or para positions .

Biological Activity

3-Fluoro-1-phenylcyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Chemical Structure

The compound is characterized by a cyclobutane ring with a phenyl group and a fluorine atom attached to the amine functional group. Its molecular formula is C10H12ClFN, with a molecular weight of approximately 201.66 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may act as a ligand for various receptors, modulating their activity which can influence physiological responses.
  • Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways, thereby affecting biochemical reactions within cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : Preliminary studies suggest potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.
  • Antitumor Activity : Some investigations have indicated cytotoxic effects against specific cancer cell lines, making it a candidate for anticancer drug development.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Neurotransmitter Modulation :
    • A study examined the effects of this compound on serotonin receptors. Results indicated that the compound could enhance serotonin signaling, suggesting potential antidepressant properties.
  • Anticancer Properties :
    • In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be in the low micromolar range, indicating strong activity.
  • Pharmacokinetics :
    • Research on the pharmacokinetic profile revealed that the compound has favorable absorption characteristics and moderate metabolic stability, supporting its potential as a drug candidate.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
NeuropharmacologicalEnhanced serotonin signaling
AntitumorCytotoxicity against MCF-7 cells
PharmacokineticsFavorable absorption and stability

Synthetic Routes

The synthesis of this compound involves several key steps:

  • Cyclobutane Formation : Utilizing dienes and dienophiles.
  • Fluorination : Introducing fluorine via Selectfluor or N-fluorobenzenesulfonimide.
  • Phenyl Group Attachment : Achieved through Friedel-Crafts alkylation.
  • Amine Formation : Through reductive amination techniques.
  • Hydrochloride Salt Formation : By reacting with hydrochloric acid.

Comparison with Similar Compounds

This compound can be compared with other cyclobutane derivatives to assess its unique properties:

Compound NameStructural FeatureBiological Activity
(1R,3R)-3-fluoro-3-methylcyclobutan-1-amine hydrochlorideMethyl group instead of phenylLimited data available
(1R,3R)-3-amino-cyclohexanol hydrochlorideCyclohexane ringNeuroactive properties reported

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-1-phenylcyclobutan-1-amine hydrochloride, and how do reaction conditions affect yield?

Answer: The synthesis of this compound involves three key steps:

Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven ring-closing metathesis to construct the cyclobutane core. For fluorinated analogs, precursors like 3-fluorocyclobutanone may be employed .

Amine Introduction : Reductive amination or Gabriel synthesis can introduce the amine group. Fluorine substitution may require protecting groups (e.g., Boc) to prevent side reactions .

Hydrochloride Salt Formation : React the free base with HCl in anhydrous ethanol under nitrogen to avoid hydrolysis .

Q. Optimization Tips :

  • Temperature : Lower temperatures (0–5°C) improve regioselectivity during fluorination .
  • Catalysts : Pd/C or Raney nickel enhances reductive amination efficiency .
  • Yield Variability : Pilot studies report yields ranging from 45% (unoptimized) to 78% (optimized), depending on solvent purity and stoichiometry .

Q. How can researchers validate the structural integrity of this compound?

Answer: Use a multi-technique approach:

  • NMR : 19F^{19}\text{F} NMR confirms fluorine position (δ ≈ -120 ppm for cyclobutane-F). 1H^{1}\text{H} NMR detects phenyl group coupling patterns (e.g., para-substitution at δ 7.2–7.4 ppm) .
  • X-ray Crystallography : Resolves cyclobutane ring puckering and amine hydrochloride geometry (bond angles ~88° for cyclobutane) .
  • HPLC-MS : Quantifies purity (>98%) and detects byproducts (e.g., dehalogenated analogs) .

Q. Common Pitfalls :

  • Hygroscopicity: Store under inert gas to prevent HCl loss .
  • Isomerization: Monitor for chair-to-boat transitions in cyclobutane via variable-temperature NMR .

Q. What solubility profiles are critical for in vitro assays involving this compound?

Answer:

  • Aqueous Solubility : ~12 mg/mL in PBS (pH 7.4) due to hydrochloride salt .
  • Organic Solvents : Soluble in DMSO (≥50 mg/mL), ethanol, and DCM. Pre-saturate solvents with N2_2 to prevent oxidation .
  • Biological Buffers : For cell-based assays, use concentrations ≤10 μM to avoid precipitation. Confirm stability via UV-Vis (λ~260 nm) over 24h .

Advanced Research Questions

Q. How can enantiomers of this compound be separated, and what chiral analysis methods are recommended?

Answer: Separation Methods :

  • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) + 0.1% TFA. Retention times differ by 2–3 min for enantiomers .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer. Reported ee >95% .

Q. Analysis :

  • Circular Dichroism (CD) : Peaks at 210–230 nm indicate enantiomeric excess .
  • Polarimetry : Specific rotation [α]D_{D} ≈ +15° for (R)-enantiomer in methanol .

Q. What strategies address conflicting bioactivity data in receptor-binding studies?

Answer: Discrepancies often arise from:

  • Receptor Isoforms : Test selectivity across subtypes (e.g., 5-HT1A_{1A} vs. 5-HT2A_{2A}) using competitive binding assays with 3H^3\text{H}-ligands .
  • Assay Conditions : Adjust Mg2+^{2+}/GTP concentrations to stabilize G-protein coupling .
  • Metabolites : Use LC-MS to rule out in situ degradation to inactive products (e.g., defluorinated analogs) .

Example :
A 2023 study found IC50_{50} values ranging from 120 nM (HEK293 cells) to 450 nM (CHO cells), attributed to differential receptor glycosylation .

Q. How does fluorine substitution impact metabolic stability compared to non-fluorinated analogs?

Answer: Fluorine enhances stability via:

  • CYP450 Inhibition : Reduces oxidative metabolism (t1/2_{1/2} increases from 2.1h to 4.8h in microsomes) .
  • Glucuronidation Resistance : Fluorine’s electronegativity blocks UDP-glucuronosyltransferase activity .

Q. Validation :

  • In Vivo PK : Rat studies show 3-fold higher AUC for fluorinated vs. chlorinated analogs .
  • Metabolite ID : Use 19F^{19}\text{F} NMR to track defluorination (absent in >90% of cases) .

Q. What computational methods predict the compound’s interaction with neurological targets?

Answer:

  • Docking (AutoDock Vina) : Predicts binding to serotonin transporter (SERT) with ΔG ≈ -9.2 kcal/mol. Key residues: Phe341, Tyr95 .
  • MD Simulations (GROMACS) : Reveals stable hydrogen bonding between the amine and Asp98 (RMSD <1.5 Å over 100 ns) .
  • QSAR Models : LogP (2.1) and polar surface area (45 Ų) correlate with BBB permeability (Pe ~4.2 × 106^{-6} cm/s) .

Data Contradictions and Resolution

Q. Why do synthesis yields vary across studies, and how can reproducibility be improved?

Root Causes :

  • Fluorine Source : Anhydrous HF vs. Selectfluor® affects electrophilic substitution efficiency (yields: 50% vs. 72%) .
  • Purification : Silica gel vs. reverse-phase HPLC alters recovery (85% vs. 93%) .

Q. Solutions :

  • Standardize fluorination agents and column chromatography protocols.
  • Publish detailed reaction logs (e.g., moisture content, catalyst lot numbers) .

Q. How to resolve discrepancies in reported IC50_{50}50​ values for kinase inhibition?

Approach :

  • Assay Harmonization : Use identical ATP concentrations (1 mM) and pre-incubation times (30 min) .
  • Orthogonal Validation : Confirm hits via SPR (surface plasmon resonance) and thermal shift assays .

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